((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride
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Overview
Description
((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions, and it is commonly found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and formic acid.
Hydroxymethylation: The morpholine ring is then subjected to hydroxymethylation at the 2 and 6 positions using formaldehyde in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative with reduced hydroxymethyl groups using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Chemistry: ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for catalysis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholine: A simpler analog without the hydroxymethyl groups.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
2,6-Dimethylmorpholine: A compound with methyl groups at the 2 and 6 positions instead of hydroxymethyl groups.
Uniqueness: ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
IUPAC Name |
[(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBNYDWCQRMMC-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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